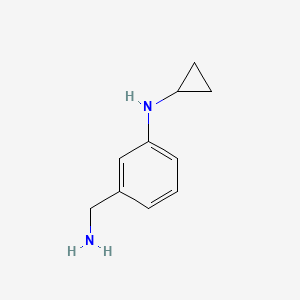
3-(Aminomethyl)-N-cyclopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-N-cyclopropylaniline is an organic compound that features a cyclopropyl group attached to an aniline ring through an aminomethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-N-cyclopropylaniline typically involves the reaction of cyclopropylamine with benzaldehyde to form an imine intermediate, which is subsequently reduced to yield the target compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)-N-cyclopropylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, acidic catalysts.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-N-cyclopropylaniline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-N-cyclopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic functions, leading to downstream biological effects .
Comparación Con Compuestos Similares
3-(Dimethylamino)phenol: Similar in structure but with a dimethylamino group instead of an aminomethyl group.
N-(Cyclopropylmethyl)aniline: Features a cyclopropylmethyl group attached to an aniline ring.
Uniqueness: 3-(Aminomethyl)-N-cyclopropylaniline is unique due to the presence of both the cyclopropyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-(aminomethyl)-N-cyclopropylaniline |
InChI |
InChI=1S/C10H14N2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9,12H,4-5,7,11H2 |
Clave InChI |
FIXLOUMRLXETKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


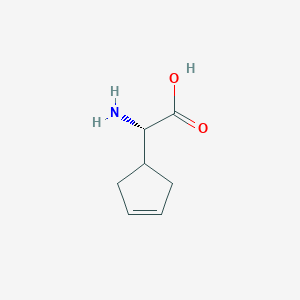
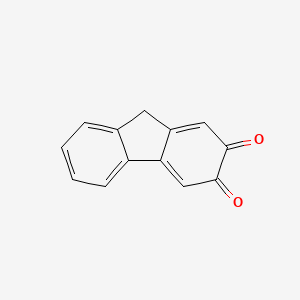


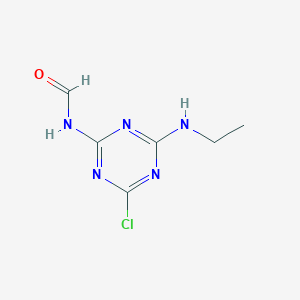
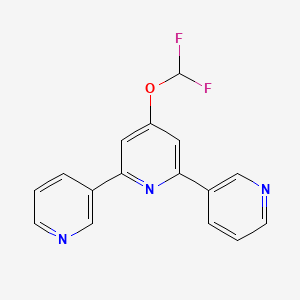
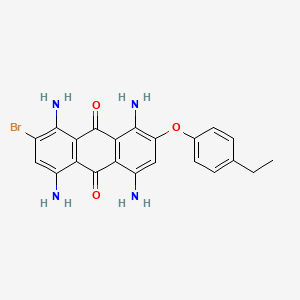
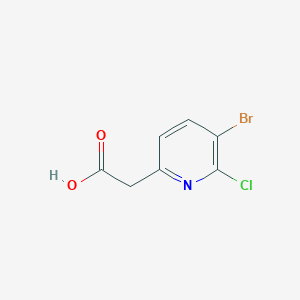



![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
